FR900359

G protein signaling Binding kinetics Pharmacodynamics

Many Gq signaling studies are compromised by rapid target dissociation of YM-254890. FR900359 provides the definitive solution: • Pseudo-irreversible binding, 4-10× longer target residence time than YM-254890 • Selective for Gαq/11/14 over Gαs/Gαi; IC50 10-13 nM in BRET assays • Validated in murine asthma models with prolonged bronchoprotection Supplied at ≥98% HPLC purity with cold-chain shipping to ensure functional integrity for your critical in vivo experiments.

Molecular Formula C49H75N7O15
Molecular Weight 1002.2 g/mol
CAS No. 107530-18-7
Cat. No. B1674037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR900359
CAS107530-18-7
SynonymsFR900359
L-threonine,(3R)-N-acetyl-3-hydroxy-L-leucyl-(aR)-a-hydroxybenzenepropanoyl-2,3-idehydro-N-methylalanyl-L-alanyl-N-methyl-L-alanyl-(3R)-3-(((2S,3R)-3-hydroxy-4-methyl-1-oxo-2-((1-oxopropyl)amino)pentyl)oxy)-L-leucyl-N,O-dimethyl-,(7-1)-lactone
UBO-QIC
Molecular FormulaC49H75N7O15
Molecular Weight1002.2 g/mol
Structural Identifiers
SMILESCCC(=O)NC(C(C(C)C)O)C(=O)OC(C1C(=O)N(C(C(=O)OC(C(C(=O)OC(C(=O)N(C(=C)C(=O)NC(C(=O)N(C(C(=O)N1)C)C)C)C)CC2=CC=CC=C2)NC(=O)C)C(C)C)C(C)OC)C)C(C)C
InChIInChI=1S/C49H75N7O15/c1-17-34(58)52-35(39(59)24(2)3)47(65)70-40(25(4)5)36-46(64)56(15)38(30(11)68-16)49(67)71-41(26(6)7)37(51-31(12)57)48(66)69-33(23-32-21-19-18-20-22-32)45(63)55(14)28(9)42(60)50-27(8)44(62)54(13)29(10)43(61)53-36/h18-22,24-27,29-30,33,35-41,59H,9,17,23H2,1-8,10-16H3,(H,50,60)(H,51,57)(H,52,58)(H,53,61)/t27-,29-,30+,33+,35-,36-,37-,38-,39+,40+,41+/m0/s1
InChIKeyIMXKHFILKMPFGB-ZWYWTTNJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FR900359 (CAS 107530-18-7): Procurement-Ready Overview for the Cyclodepsipeptide Gαq/11/14 Inhibitor


FR900359 (FR, also known as UBO-QIC) is a macrocyclic cyclodepsipeptide natural product isolated from the plant *Ardisia crenata*. It functions as a potent, cell-permeable, and highly selective inhibitor of the Gαq/11/14 subfamily of heterotrimeric G proteins [1]. FR900359 acts by binding to the Gα subunit and preventing GDP/GTP exchange, thereby locking the G protein in an inactive state [2]. As a pharmacological tool, it is widely used to dissect Gq-dependent signaling pathways in both *in vitro* and *in vivo* models [3]. For procurement, it is critical to distinguish FR900359 from its closest structural analog, YM-254890, as the two compounds exhibit profound differences in binding kinetics, pharmacokinetics, and functional durability despite their similar core structures [4].

Why FR900359 (CAS 107530-18-7) Cannot Be Substituted with Generic Gq Inhibitors or Close Analogs


Generic substitution of FR900359 with its closest analog, YM-254890, or other Gq pathway inhibitors is not scientifically justified due to fundamental differences in their molecular pharmacology. While both FR900359 and YM-254890 are macrocyclic depsipeptides that bind the same site on Gαq, they exhibit divergent binding kinetics, with FR900359 showing pseudo-irreversible binding and YM-254890 displaying rapid dissociation [1]. These kinetic differences directly translate into a significantly prolonged pharmacologic effect *in vivo* for FR900359 [2]. Furthermore, FR900359 has distinct pharmacokinetic properties, including lower plasma protein binding and a unique tissue distribution profile compared to YM-254890 [3]. Importantly, FR900359 has been shown to selectively inhibit Gαq/11/14 over other Gα subunits, a property that is not fully replicated by less specific inhibitors [4]. Therefore, selecting FR900359 over alternatives is a decision based on quantifiable differences in target residence time, functional longevity, and well-characterized *in vivo* behavior.

FR900359 (CAS 107530-18-7) Quantitative Differentiation Evidence: Head-to-Head Data for Scientific Selection


FR900359 Exhibits 4- to 10-Fold Higher Target Residence Time than Its Hydrogenated Derivatives and Pseudo-Irreversible Binding Compared to YM-254890

FR900359 demonstrates a markedly longer residence time on its target compared to YM-254890 and its hydrogenated derivatives. In a competition-association binding assay, FR900359 exhibited a 4- to 10-fold higher residence time than its hydrogenated, tritium-labeled derivative [1]. Furthermore, while FR900359 displayed pseudo-irreversible binding, YM-254890 showed much faster dissociation from the Gαq protein target [1]. This kinetic divergence is attributed to the isopropyl anchor present in FR900359 but absent in YM-254890 [2].

G protein signaling Binding kinetics Pharmacodynamics

FR900359 Demonstrates Lower Plasma Protein Binding (84.2%) and Faster Microsomal Clearance Compared to YM-254890

In a direct comparative study, FR900359 exhibited lower plasma protein binding than YM-254890 across species. Specifically, FR900359 showed 84.2% plasma protein binding in humans and 89.9% in mice, whereas YM-254890 displayed 98.9% and 99.6% binding, respectively [1]. Additionally, FR900359 was metabolized significantly faster than YM-254890 by both human and mouse liver microsomes [1].

Pharmacokinetics Drug metabolism Protein binding

FR900359 Provides Prolonged Pharmacologic Effect In Vivo: Extended Bronchoprotection Compared to YM-254890 in a Murine Asthma Model

In a methacholine-induced bronchoconstriction mouse model, FR900359 exhibited a significantly prolonged pharmacologic effect compared to YM-254890. This difference is directly attributed to the longer residence time of FR900359 on the Gαq protein [1]. The study demonstrated that the kinetic advantage of FR900359 translates into a measurable, sustained functional outcome in a relevant disease model.

In vivo pharmacology Respiratory disease Therapeutic durability

FR900359 Selectively Inhibits Oncogenic Gαq/11 Signaling in Uveal Melanoma Cells and Reduces IP3 Synthesis at Low Nanomolar Concentrations

FR900359 effectively inhibits constitutive signaling driven by oncogenic GNAQ/GNA11 mutations, which are present in ~90% of uveal melanoma (UM) tumors. In UM cell lines, FR900359 (10 nM) treatment for 16 hours significantly reduced IP3 synthesis, a direct measure of Gαq/11 activity, as quantified by HTRF-based IP1 accumulation assays [1]. This inhibition was observed across multiple UM cell lines harboring different GNAQ/11 mutations [1]. In contrast, the less specific Gq pathway inhibitor P4pal-10 failed to inhibit agonist-promoted airway contraction ex vivo, a functional outcome effectively achieved by FR900359 [2].

Oncology Uveal melanoma Signal transduction

FR900359 (CAS 107530-18-7) Optimal Research and Preclinical Application Scenarios Driven by Quantitative Differentiation


Uveal Melanoma and Other GNAQ/GNA11-Mutant Cancer Research

FR900359 is the gold-standard tool for investigating signaling networks and validating therapeutic targets in uveal melanoma (UM) and other cancers driven by constitutively active GNAQ or GNA11 mutations. Its potent and selective inhibition of mutant Gαq/11 (evidenced by a significant reduction in IP3 synthesis at 10 nM in UM cell lines [1]) makes it uniquely suited for dissecting oncogenic pathways and evaluating downstream effects on proliferation and metabolism. Procurement is justified for any laboratory studying the molecular pathology of these cancers.

Sustained In Vivo Pharmacodynamic Studies Requiring Prolonged Target Engagement

For *in vivo* studies where sustained Gαq/11 inhibition is required, FR900359 is the superior choice over YM-254890. The pseudo-irreversible binding and 4- to 10-fold longer residence time of FR900359 [2] directly translate into a significantly prolonged pharmacologic effect in animal models, as demonstrated in a murine asthma model [3]. This property is critical for chronic dosing regimens and for studying the effects of long-term Gq pathway suppression, reducing the frequency of compound administration and improving experimental consistency.

Selective Gq Pathway Inhibition in Complex Biological Systems

FR900359 should be procured for experiments requiring unambiguous, direct inhibition of Gαq/11/14 without confounding off-target effects. Its high selectivity profile, validated in BRET assays against a panel of Gα subunits [4], contrasts with less specific inhibitors like P4pal-10, which failed to directly inhibit Gq and was ineffective in a functional airway contraction assay where FR900359 succeeded [5]. This makes FR900359 an essential reagent for definitively linking a phenotype to Gq-mediated signaling in primary cells, tissues, and *in vivo* models.

Asthma and Airway Hyperresponsiveness Research

FR900359 is the preferred tool for studying the role of Gq signaling in airway disease. Its ability to effectively interdict agonist-promoted airway contraction in human precision-cut lung slices [5], combined with its prolonged bronchoprotective effect *in vivo* [3], establishes its utility for preclinical validation of Gq inhibition as a therapeutic strategy. The unique pharmacokinetic profile of FR900359, including lower plasma protein binding and accumulation in lung tissue after intraperitoneal or intratracheal administration [3], further supports its use in respiratory disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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